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molecular formula C11H13N3 B3204327 5-Phenethyl-1H-imidazol-2-amine CAS No. 1033822-52-4

5-Phenethyl-1H-imidazol-2-amine

Cat. No. B3204327
M. Wt: 187.24 g/mol
InChI Key: JWSUUOBMJYGKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08399463B2

Procedure details

To a solution of 1-acetylguanidine (1.34 g, 13.2 mmol) in dimethylformamide (7 ml) a solution of 1-bromo-4-phenyl-butan-2-one (1.5 g, 6.6 mmol) in dimethylformamide (7 ml) was added at 0° C. The mixture was stirred overnight at room temperature and then the solvent was evaporated. Upon addition of ethyl acetate/heptane (1:1) a white solid was formed that was filtered off and washed with ethyl acetate/heptane (1:1). After drying in vacuo the solid was dissolved in a mixture of concentrated hydrochloric acid (2 ml) and methanol (4 ml) and stirred for 2.5 hours at 85° C. The solvent was evaporated and the residue was purified by chromatography (column: Isolute Flash-NH2 from Separtis; eluent: ethyl acetate/methanol=1:1) to yield a light yellow solid (0.063 mg, 5%); MS (EI): 187.2 (M+).
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Yield
5%

Identifiers

REACTION_CXSMILES
C([NH:4][C:5]([NH2:7])=[NH:6])(=O)C.Br[CH2:9][C:10](=O)[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CN(C)C=O>[CH2:11]([C:10]1[NH:6][C:5]([NH2:7])=[N:4][CH:9]=1)[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
C(C)(=O)NC(=N)N
Name
Quantity
1.5 g
Type
reactant
Smiles
BrCC(CCC1=CC=CC=C1)=O
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
7 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Upon addition of ethyl acetate/heptane (1:1) a white solid
CUSTOM
Type
CUSTOM
Details
was formed
FILTRATION
Type
FILTRATION
Details
that was filtered off
WASH
Type
WASH
Details
washed with ethyl acetate/heptane (1:1)
CUSTOM
Type
CUSTOM
Details
After drying in vacuo the solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in a mixture of concentrated hydrochloric acid (2 ml) and methanol (4 ml)
STIRRING
Type
STIRRING
Details
stirred for 2.5 hours at 85° C
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography (column: Isolute Flash-NH2 from Separtis; eluent: ethyl acetate/methanol=1:1)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC1=CC=CC=C1)C1=CN=C(N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.063 mg
YIELD: PERCENTYIELD 5%
YIELD: CALCULATEDPERCENTYIELD 0%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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